molecular formula C14H32ClNO B3211349 1-Butanaminium, N,N-dibutyl-N-(2-hydroxyethyl)-, chloride CAS No. 108681-26-1

1-Butanaminium, N,N-dibutyl-N-(2-hydroxyethyl)-, chloride

Cat. No.: B3211349
CAS No.: 108681-26-1
M. Wt: 265.86 g/mol
InChI Key: RNQZPJGZEDPYSP-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Butanaminium, N,N-dibutyl-N-(2-hydroxyethyl)-, chloride is a quaternary ammonium compound with the molecular formula C14H32ClNO and a molecular weight of 265.87 g/mol . This compound is known for its surfactant properties and is used in various industrial and scientific applications.

Preparation Methods

The synthesis of 1-Butanaminium, N,N-dibutyl-N-(2-hydroxyethyl)-, chloride typically involves the quaternization of N,N-dibutyl-N-(2-hydroxyethyl)amine with butyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve continuous flow reactors to optimize yield and purity .

Chemical Reactions Analysis

1-Butanaminium, N,N-dibutyl-N-(2-hydroxyethyl)-, chloride undergoes various chemical reactions, including:

Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Butanaminium, N,N-dibutyl-N-(2-hydroxyethyl)-, chloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Butanaminium, N,N-dibutyl-N-(2-hydroxyethyl)-, chloride involves its interaction with cell membranes and proteins. The compound can disrupt lipid bilayers, leading to increased permeability and potential cell lysis. It may also interact with specific molecular targets, such as enzymes or receptors, altering their activity and function .

Comparison with Similar Compounds

1-Butanaminium, N,N-dibutyl-N-(2-hydroxyethyl)-, chloride can be compared with other quaternary ammonium compounds, such as:

The uniqueness of this compound lies in its hydroxyethyl group, which imparts specific properties such as increased hydrophilicity and potential for hydrogen bonding .

Properties

IUPAC Name

tributyl(2-hydroxyethyl)azanium;chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H32NO.ClH/c1-4-7-10-15(13-14-16,11-8-5-2)12-9-6-3;/h16H,4-14H2,1-3H3;1H/q+1;/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNQZPJGZEDPYSP-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[N+](CCCC)(CCCC)CCO.[Cl-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H32ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10762809
Record name N,N-Dibutyl-N-(2-hydroxyethyl)butan-1-aminium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10762809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.86 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108681-26-1
Record name N,N-Dibutyl-N-(2-hydroxyethyl)butan-1-aminium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10762809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

70 mmol of 2-(dibutylamino) ethanol, 75 mmol of 1-chlorobutane, and 50 g of ethanol were mixed under N2 atmosphere, and made to react at 80 degrees C. for 8 hours under reflux condition. The ethanol and extra 1-chlorobutane were distilled away therefrom by reducing pressure to produce 70 mmol of (2-hydroxyethyl)tributylammonium chloride.
Quantity
70 mmol
Type
reactant
Reaction Step One
Quantity
75 mmol
Type
reactant
Reaction Step One
Quantity
50 g
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Butanaminium, N,N-dibutyl-N-(2-hydroxyethyl)-, chloride
Reactant of Route 2
Reactant of Route 2
1-Butanaminium, N,N-dibutyl-N-(2-hydroxyethyl)-, chloride
Reactant of Route 3
Reactant of Route 3
1-Butanaminium, N,N-dibutyl-N-(2-hydroxyethyl)-, chloride
Reactant of Route 4
Reactant of Route 4
1-Butanaminium, N,N-dibutyl-N-(2-hydroxyethyl)-, chloride
Reactant of Route 5
1-Butanaminium, N,N-dibutyl-N-(2-hydroxyethyl)-, chloride
Reactant of Route 6
1-Butanaminium, N,N-dibutyl-N-(2-hydroxyethyl)-, chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.